Cycloart-25-ene-3,24-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGLNDDJLDJDBG-GSYFYXRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cycloart-25-ene-3,24-diol: A Comprehensive Technical Guide on its Natural Provenance and Distribution

This technical guide provides an in-depth exploration of Cycloart-25-ene-3,24-diol, a naturally occurring cycloartane-type triterpenoid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its natural sources, distribution within plant matrices, and established methodologies for its extraction and isolation. The guide synthesizes current scientific knowledge to facilitate further research and application of this bioactive compound.

Introduction to this compound

This compound is a tetracyclic triterpenoid characterized by the distinctive cyclopropane ring within its cycloartane skeleton.[1][2] Its chemical formula is C₃₀H₅₀O₂ with a molecular weight of approximately 442.7 g/mol .[3][4][5] This compound has garnered significant scientific interest due to its diverse and promising biological activities, including anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[6][7] As a result, it is a focal point in the search for new therapeutic agents from natural sources. Understanding its natural origins and distribution is a critical first step in harnessing its potential.

Natural Sources and Botanical Distribution

This compound is predominantly found in the plant kingdom, with a notable prevalence in the family Euphorbiaceae.[1][3] However, its distribution extends to other plant families, indicating a wider, albeit less concentrated, presence in the plant world.

Major Botanical Families and Species

The following table summarizes the key plant species reported to contain this compound, categorized by family.

| Family | Genus | Species | Common Name | Reference(s) |

| Euphorbiaceae | Euphorbia | E. macrostegia | Persian Wood Spurge | [1] |

| E. aellenii | [1][2] | |||

| E. heteradena | [1] | |||

| E. sessiliflora | [1] | |||

| E. segetalis | [3] | |||

| E. portlandica | Portland Spurge | [4] | ||

| E. pulcherrima | Poinsettia | [8] | ||

| Anacardiaceae | Mangifera | M. indica | Mango | |

| Fagaceae | Castanea | C. mollissima | Chinese Chestnut | [4] |

| Malvaceae | Bombax | B. ceiba | Kapok | [6] |

| Lamiaceae | Scutellaria | S. baicalensis | Baikal Skullcap | [6] |

| Lauraceae | Cinnamomum | C. cassia | Cassia | [6] |

Distribution within Plant Tissues

The concentration of this compound can vary significantly between different parts of the same plant. While comprehensive quantitative distribution data is limited, available research indicates its presence in various tissues:

-

Herbs/Aerial Parts: The entire herbaceous part of Euphorbia segetalis is a documented source.[3]

-

Leaves: The leaves of Euphorbia pulcherrima have been shown to contain cytotoxic triterpenoids, including this compound.[8]

-

Resinous Exudates: The resin of Commiphora opobalsamum is a source of various cycloartane-type triterpenoids.[9]

-

Bark: The bark of Dysoxylum malabaricum has yielded cytotoxic cycloartane triterpenoids.[10][11]

-

Rhizomes: The rhizomes of Curculigo orchioides are a source of cycloartane-type triterpenoids.[12][13]

The variability in concentration underscores the importance of careful selection of plant material and tissue for efficient extraction.

Biosynthesis of Cycloartane Triterpenoids

The biosynthesis of this compound follows the well-established mevalonate (MVA) pathway for triterpenoids.[14] This intricate process originates in the cytoplasm and endoplasmic reticulum.

The key precursor for all triterpenoids is squalene, a C30 hydrocarbon. The biosynthesis proceeds through the following key stages:

-

Formation of Squalene: Two molecules of farnesyl diphosphate (FPP) condense to form squalene.[14]

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization: The crucial step in the formation of the cycloartane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase. This results in the formation of cycloartenol, the parent compound of all cycloartane-type triterpenoids.

-

Tailoring Reactions: Cycloartenol then undergoes a series of post-cyclization modifications, including hydroxylations, oxidations, and isomerizations, catalyzed by various enzymes such as cytochrome P450 monooxygenases, to yield the diverse array of cycloartane triterpenoids, including this compound.

The following diagram illustrates the generalized biosynthetic pathway leading to cycloartane triterpenoids.

Sources

- 1. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. chemfaces.com [chemfaces.com]

- 4. This compound | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol | C30H50O2 | CID 146156297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | CAS:10388-48-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cycloartane-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of Cycloart-25-ene-3,24-diol in Plants

This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound, a cycloartane-type triterpenoid with noted biological activities. This document synthesizes current knowledge on triterpenoid biosynthesis to propose a plausible enzymatic cascade leading to this specific molecule. It is designed to serve as a foundational resource, offering detailed insights into the core biosynthetic steps, the enzyme families involved, and robust experimental methodologies for pathway elucidation.

Introduction: The World of Cycloartane Triterpenoids

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[1] In plants, these compounds play critical roles in primary metabolism as sterols, which are essential components of cell membranes, and as specialized metabolites (saponins) involved in defense against pathogens and herbivores.[2]

The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs).[3] In animals and fungi, this step is typically mediated by lanosterol synthase, producing lanosterol. In contrast, plants primarily utilize cycloartenol synthase (CAS) to produce cycloartenol, the foundational skeleton for most phytosterols and a large number of bioactive cycloartane triterpenoids.[4][5] Following the formation of this core structure, a remarkable array of "tailoring" enzymes, predominantly from the cytochrome P450 monooxygenase (CYP) superfamily, introduce functional groups to generate immense chemical diversity.[6][7]

This compound is a specific cycloartane triterpenoid that has been isolated from various plant species, including those of the Euphorbia genus.[8][9] Its structure, featuring hydroxyl groups at the C-3 and C-24 positions and a double bond in the side chain at C-25, points to a sophisticated, multi-step enzymatic synthesis. The (24R)-cycloart-25-ene-3β,24-diol isomer, in particular, has demonstrated potential as an anti-tumor promoter, making its biosynthetic pathway a subject of significant interest for biotechnological production and drug development.[8]

The Core Pathway: Synthesis of the Cycloartenol Scaffold

The journey to this compound begins with the universal precursors of all isoprenoids, which are generated via the mevalonate (MVA) pathway in the plant cytoplasm.[10] This pathway culminates in the formation of the linear C30 molecule, 2,3-oxidosqualene.

The first committed and defining step in the biosynthesis of cycloartanes is the cyclization of 2,3-oxidosqualene. This intricate reaction is catalyzed by Cycloartenol Synthase (CAS, EC 5.4.99.8) .[11] The enzyme binds the substrate in a specific conformation that initiates a cascade of cation-pi cyclizations and rearrangements, ultimately forming the characteristic tetracyclic structure with a cyclopropane ring between C-9 and C-19.[4] This reaction is a critical branch point, diverting carbon flux away from the lanosterol pathway (which can also exist in some plants) and into the dedicated phytosterol and cycloartane triterpenoid pathways.[12][13]

Proposed Tailoring Pathway to this compound

Once cycloartenol is formed, it undergoes a series of oxidative modifications to yield this compound. While the exact sequence and specific enzymes are yet to be fully characterized in a single plant, a plausible pathway can be constructed based on the known functions of key enzyme families. The primary catalysts for these transformations are Cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins that perform remarkable regio- and stereospecific oxidative reactions.[14][15]

Key Enzymatic Steps:

-

Starting Substrate: Cycloartenol. The product of the CAS enzyme already possesses the required 3β-hydroxyl group.

-

C-24 Hydroxylation: A CYP enzyme is hypothesized to hydroxylate the side chain at the C-24 position. CYPs from various families, such as CYP716, are known to perform diverse oxidations on triterpene scaffolds.[7][16] This step would produce cycloartane-3,24-diol.

-

C-25 Desaturation: The introduction of the double bond between C-25 and C-26 is likely catalyzed by a desaturase or another CYP enzyme. P450s are known to catalyze desaturation reactions in addition to hydroxylations.[7][14] This reaction converts the saturated side chain into the final 25-ene structure.

The precise order of these last two steps (hydroxylation and desaturation) may vary between different plant species.

| Step | Proposed Reaction | Enzyme Class | Function |

| 1 | 2,3-Oxidosqualene → Cycloartenol | Oxidosqualene Cyclase (OSC) | Forms the core cycloartane skeleton.[4] |

| 2 | Cycloartenol → Cycloartane-3,24-diol | Cytochrome P450 (CYP) | Regio-specific hydroxylation at the C-24 position.[6][14] |

| 3 | Cycloartane-3,24-diol → this compound | Desaturase or CYP | Introduction of a double bond at C-25.[7] |

Methodological Guide for Pathway Elucidation

Determining the specific genes and enzymes responsible for the biosynthesis of this compound requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.

Workflow for Gene Discovery and Functional Validation

The overall strategy involves identifying candidate genes from a source plant, expressing them in a heterologous host system, and analyzing the products to confirm enzyme function.

Experimental Protocol 1: Heterologous Expression in Nicotiana benthamiana

This method, often called agroinfiltration, allows for rapid, transient expression of plant genes to test their function in vivo.[17][18]

Objective: To express a candidate CYP gene in N. benthamiana leaves to test its ability to modify a known precursor.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary expression vector with the candidate gene

-

N. benthamiana plants (4-6 weeks old)

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringe (without needle)

Methodology:

-

Transform Agrobacterium: Introduce the expression vector containing your candidate gene into A. tumefaciens via electroporation.

-

Prepare Inoculum: Grow a starter culture of the transformed Agrobacterium overnight. Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.

-

Harvest and Resuspend: Pellet the bacterial cells by centrifugation. Resuspend the pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

-

Incubate: Let the bacterial suspension sit at room temperature for 2-4 hours to allow for the induction of virulence genes by acetosyringone.

-

Infiltrate: Using a needleless syringe, gently press the suspension into the abaxial (underside) surface of the N. benthamiana leaves. Infiltrate several leaves on multiple plants.

-

Co-infiltration (Optional): If the endogenous substrate is not available, co-infiltrate with Agrobacterium strains carrying genes for upstream enzymes to ensure substrate availability.

-

Incubation: Grow the infiltrated plants for 4-6 days under normal growth conditions.

-

Harvest and Analyze: Harvest the infiltrated leaf patches for metabolite extraction and analysis by GC-MS or LC-MS.

Experimental Protocol 2: In Vitro Enzyme Assays with Yeast Microsomes

Expressing enzymes in yeast (Saccharomyces cerevisiae) allows for the preparation of microsomes (fragments of the endoplasmic reticulum where many CYPs reside), which can be used for controlled in vitro assays.[19]

Objective: To confirm the specific catalytic activity of a candidate CYP on its substrate.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52) and yeast strain (e.g., INVSc1)

-

Yeast growth media (SC-Ura with glucose and galactose)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

-

Glass beads (acid-washed)

-

Substrate (e.g., cycloartenol) dissolved in a suitable solvent

-

NADPH (cofactor for CYP activity)

-

Ultracentrifuge

Methodology:

-

Yeast Transformation: Transform the yeast strain with the expression vector containing the candidate gene.

-

Protein Expression: Grow a pre-culture in glucose-containing medium (represses expression). Inoculate a larger volume of galactose-containing medium (induces expression) and grow for 24-48 hours.

-

Cell Lysis: Harvest the yeast cells. Resuspend in lysis buffer and lyse the cells by vortexing with glass beads.

-

Microsome Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend Microsomes: Resuspend the microsomal pellet in a small volume of reaction buffer (e.g., 50 mM potassium phosphate buffer pH 7.2).

-

Enzyme Assay: Set up the reaction mixture containing the microsomal fraction, buffer, substrate, and NADPH. Incubate at a suitable temperature (e.g., 28-30°C) for 1-2 hours.

-

Stop Reaction & Extract: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the products.

-

Analyze: Analyze the extracted products by GC-MS to identify the novel compound formed.

Broader Implications for Research and Development

Elucidating the biosynthetic pathway of this compound is not merely an academic exercise. It opens the door to several key applications:

-

Metabolic Engineering: Once the full set of genes is identified, they can be transferred into a heterologous host like yeast or a model plant to produce the compound in a controlled and scalable manner.[20][21] This circumvents the challenges of isolating it from its native plant source, which can be slow and low-yielding.

-

Combinatorial Biosynthesis: The identified enzymes, particularly the CYPs, represent a toolkit of biocatalysts. They can be used to modify other triterpene scaffolds, potentially creating novel compounds with enhanced or new pharmacological properties.

-

Drug Discovery: A reliable supply of this compound through biotechnological means can facilitate in-depth studies of its mechanism of action and its potential as a lead compound for drug development, particularly in oncology.[8]

Conclusion

The biosynthesis of this compound is a prime example of the intricate chemical craftsmanship within plants. Starting from the central precursor 2,3-oxidosqualene, the pathway proceeds through the formation of the cycloartenol skeleton by cycloartenol synthase, followed by a series of precise oxidative modifications likely catalyzed by cytochrome P450 monooxygenases. While the exact enzymes remain to be definitively identified, the methodological framework outlined in this guide provides a clear roadmap for their discovery and characterization. The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also provide valuable tools for the sustainable production of this and other bioactive triterpenoids.

References

- Cycloartenol synthase - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ78VtVAh6VasWLN4SKqMZCcf9_M_3N6NUixpQLYVl8nAAGPU0V810XrsiK7KUn_oiOAup1WWfP7sO3sHqx5FQmxi4c3ZpLGRQKpnQeqgwtRAdhi14r4TNTWk5B4lg8XgfyKjmtYtZTD7ErQ==]

- Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 1888. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2017.01888/full]

- Seki, H., Sawai, S., & Muranaka, T. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 2, 25. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2011.00025/full]

- Dai, Z., Liu, Y., Zhang, X., & Shi, M. (2020). Engineering Critical Enzymes and Pathways for Improved Triterpenoid Biosynthesis in Yeast. Frontiers in Bioengineering and Biotechnology, 8, 839. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.00839/full]

- Deb, J., Kumar, V., & Ghosh, B. (2022). Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. Horticulture Research, 9, uhac124. [URL: https://academic.oup.com/hr/article/9/uhac124/6652097]

- Romsuk, J., Morin, C., & Ghosh, S. (2022). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Beilstein Journal of Organic Chemistry, 18, 1288-1314. [URL: https://www.beilstein-journals.org/bjoc/articles/18/112]

- Xue, Z., Duan, L., & Liu, B. (2012). Divergent evolution of oxidosqualene cyclases in plants. New Phytologist, 193(4), 1086-1098. [URL: https://nph.onlinelibrary.wiley.com/doi/full/10.1111/j.1469-8137.2011.04018.x]

- Jia, M., et al. (2023). Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Communications, 4(6), 100615. [URL: https://www.cell.

- Han, J. Y., & Kim, Y. S. (2013). Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants. Sheng Wu Gong Cheng Xue Bao, 29(8), 1039-1049. [URL: https://pubmed.ncbi.nlm.nih.gov/24364230/]

- Haralampidis, K., et al. (2002). A new class of oxidosqualene cyclases directs synthesis of antimicrobial phytoprotectants in monocots. Proceedings of the National Academy of Sciences, 99(20), 13431-13436. [URL: https://www.pnas.org/doi/10.1073/pnas.192364199]

- Oxidosqualene cyclase - Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxidosqualene_cyclase]

- Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5684135/]

- Liu, W., et al. (2022). Research Advances in Oxidosqualene Cyclase in Plants. Forests, 13(9), 1399. [URL: https://www.mdpi.com/1999-4907/13/9/1399]

- Romsuk, J., Morin, C., & Ghosh, S. (2022). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Beilstein Journal of Organic Chemistry, 18, 1288-1314. [URL: https://www.beilstein-journals.org/bjoc/articles/18/112]

- BenchChem. The Biosynthetic Pathway of 25-Hydroxycycloart-23-en-3-one: A Technical Guide for Researchers. [URL: https://www.benchchem.com/blog/the-biosynthetic-pathway-of-25-hydroxycycloart-23-en-3-one-a-technical-guide-for-researchers]

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2629213/]

- Liu, H., et al. (2023). Genome-Wide Analysis of Oxidosqualene Cyclase Genes in Artemisia annua: Evolution, Expression, and Potential Roles in Triterpenoid Biosynthesis. International Journal of Molecular Sciences, 24(22), 16458. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671143/]

- Zhang, Y., et al. (2024). Functional characterization of genes related to triterpene and flavonoid biosynthesis in Cyclocarya paliurus. Plant Science, 339, 111956. [URL: https://pubmed.ncbi.nlm.nih.gov/38154674/]

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences of the United States of America, 106(3), 725-730. [URL: https://www.pnas.org/doi/full/10.1073/pnas.0811210106]

- Yendo, A. C. A., et al. (2014). Biosynthesis of Plant Triterpenoid Saponins: Genes, Enzymes and their Regulation. Mini-Reviews in Organic Chemistry, 11(3), 292-306. [URL: https://www.ingentaconnect.com/content/ben/mroc/2014/00000011/00000003/art00007]

- Fukushima, E. O., et al. (2013). Plant Cytochrome P450s in Triterpenoid Biosynthesis: Diversity and Application to Combinatorial Biosynthesis. Journal of Plant Research, 126(1), 5-19. [URL: https://www.researchgate.net/figure/Enzymes-involved-in-triterpenoid-biosynthesis-in-higher-plants-Each-reaction-is_fig1_259424855]

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730. [URL: https://www.researchgate.net/publication/23887018_Dual_biosynthetic_pathways_to_phytosterol_via_cycloartenol_and_lanosterol_in_Arabidopsis]

- Kahn, A., et al. (2016). Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus. Scientific Reports, 6, 28657. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4921867/]

- CymitQuimica. CAS 10388-48-4: 9,19-Cyclolanost-25-ene-3,24-diol,(3b)-. [URL: https://www.cymitquimica.com/cas/10388-48-4]

- Cycloartenol synthase - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cycloartenol_synthase]

- ChemBK. 9,19-Cyclolanost-25-ene-3,24-diol, (3β)-. [URL: https://www.chembk.com/en/chem/9,19-Cyclolanost-25-ene-3,24-diol,-(3%CE%B2)-]

- ResearchGate. Cycloartenol sterol biosynthesis pathway up to the main plant sterols.... [URL: https://www.researchgate.net/figure/Cycloartenol-sterol-biosynthesis-pathway-up-to-the-main-plant-sterols-campesterol-b_fig1_349326442]

- Seki, H., Sawai, S., & Muranaka, T. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 2. [URL: https://typeset.io/papers/triterpenoid-biosynthesis-and-engineering-in-plants-2x05j5l4]

- Babiychuk, E., et al. (2008). Allelic mutant series reveal distinct functions for Arabidopsis cycloartenol synthase 1 in cell viability and plastid biogenesis. Proceedings of the National Academy of Sciences, 105(9), 3163-3168. [URL: https://www.pnas.org/doi/10.1073/pnas.0711920105]

- Sharma, G., et al. (2023). Genome-Wide Comparative Profiles of Triterpenoid Biosynthesis Genes in Ginseng and Pseudo Ginseng Medicinal Plants. Plants, 12(22), 3866. [URL: https://www.mdpi.com/2223-7747/12/22/3866]

- Greff, S., et al. (2014). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLoS ONE, 9(9), e107434. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0107434]

- Moses, T., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Biologia, 77(10), 2821-2842. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8971168/]

- Kildegaard, K. R., et al. (2017). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. Molecules, 22(5), 794. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154641/]

- Corrado, G., & Karali, M. (2009). Heterologous Expression of Plant Genes. International Journal of Molecular Sciences, 10(4), 1498-1526. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680650/]

- ChemFaces. This compound Datasheet. [URL: https://www.chemfaces.com/natural/Cycloart-25-ene-3-24-diol-CFN99054.html]

- Gerasymova, N., & Sheludko, Y. (2018). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Plant Science, 9, 1555. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6212622/]

- Shakeri, A., et al. (2016). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Pharmaceutical and Biomedical Research, 2(1), 38-44. [URL: https://brieflands.com/articles/pbr-95493.html]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14313590]

- Eljounaidi, K., et al. (2024). Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. BMC Plant Biology, 24(1), 1-15. [URL: https://whiterose.ac.uk/29166/]

- ResearchGate. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host. [URL: https://www.researchgate.net/publication/382813131_Investigating_Plant_Biosynthetic_Pathways_Using_Heterologous_Gene_Expression_Yeast_as_a_Heterologous_Host]

- Tamura, K., et al. (2024). Developing a database of plant enzymes and transcription factors involved in triterpene biosynthesis using the Resource Description Framework. Plant Biotechnology, 41(2), 145-154. [URL: https://pubmed.ncbi.nlm.nih.gov/40115771/]

- Dar, A. A., et al. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in Plant Science, 8, 1789. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2017.01789/full]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. Genome-Wide Analysis of Oxidosqualene Cyclase Genes in Artemisia annua: Evolution, Expression, and Potential Roles in Triterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemfaces.com [chemfaces.com]

- 9. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines [brieflands.com]

- 10. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 12. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloart-25-ene-3,24-diol: Structure, Stereochemistry, and Biological Significance

This guide provides a comprehensive technical overview of Cycloart-25-ene-3,24-diol, a naturally occurring cycloartane triterpenoid. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document delves into the intricate chemical structure, stereochemical nuances, and known biological activities of this compound, supported by spectroscopic evidence and established methodologies for its study.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a significant class of natural products characterized by a tetracyclic core structure with a distinctive cyclopropane ring fused at the C-9 and C-10 positions. This unique structural feature arises from the cyclization of squalene epoxide and distinguishes them from other triterpenoids like lanostane.[1][2] These compounds are widely distributed in the plant kingdom and have been isolated from various families, including Euphorbiaceae and Fabaceae.[1][3] Cycloartane triterpenoids exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and immunomodulatory effects, making them a subject of intense research for potential therapeutic applications.[1][4][5][6][7]

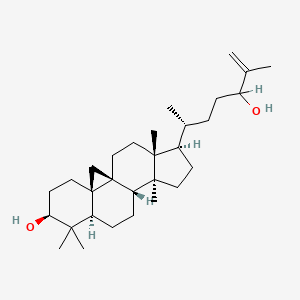

Chemical Structure and Stereochemistry of this compound

This compound is a pentacyclic triterpenoid with the molecular formula C30H50O2 and a molecular weight of approximately 442.7 g/mol .[8][9] Its systematic IUPAC name is (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol.[8] The core structure consists of the characteristic cycloartane skeleton with hydroxyl groups at the C-3 and C-24 positions and a double bond between C-25 and C-26.

Key Structural Features:

-

Cycloartane Core: A tetracyclic system with a cyclopropane ring involving C-9, C-10, and C-19.

-

Hydroxyl Groups: Two hydroxyl groups are present, one at the C-3 position of the A-ring and another in the side chain at the C-24 position. The stereochemistry of the hydroxyl group at C-3 is typically in the beta (β) configuration.[3][10]

-

Side Chain: An eight-carbon side chain is attached at C-17, featuring a terminal double bond and the second hydroxyl group.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of cycloartane triterpenoids. The mass spectrum of this compound typically shows a molecular ion peak [M]+ at m/z 442, corresponding to the molecular formula C30H50O2.[3] Characteristic fragmentation patterns, such as the loss of water (H2O) from the hydroxyl groups and cleavage of the side chain, provide valuable structural information.[3][15]

Table 1: Key Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity) | Interpretation |

| [M]+ | 442 | Molecular Ion |

| [M-H2O]+ | 424 | Loss of one water molecule |

| [M-2H2O]+ | 406 | Loss of two water molecules |

| Side-chain fragments | Variable | Cleavage at different points of the side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the detailed carbon-hydrogen framework and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the cyclopropane ring protons at high field (around δ 0.3-0.6 ppm).[3][15] The signals for the methyl groups appear as singlets and doublets in the upfield region. The protons attached to the carbons bearing hydroxyl groups (H-3 and H-24) resonate in the downfield region (around δ 3.3 and 4.0 ppm, respectively).[3] The olefinic protons of the terminal methylene group (C-26) typically appear as broad singlets around δ 4.8-5.0 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound shows 30 distinct carbon signals.[16] The carbons of the cyclopropane ring resonate at unusually high field. The olefinic carbons (C-25 and C-26) and the carbons attached to the hydroxyl groups (C-3 and C-24) are observed at lower field.[3][16]

Biological Activities and Potential Applications

This compound has been reported to possess a range of biological activities, making it a compound of interest for drug discovery.

-

Anticancer and Antiproliferative Effects: Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB468).[3] It has also demonstrated antiproliferative activity against human peripheral blood lymphocytes.[3] Some research suggests it may act as an anti-tumor promoter by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA).[14]

-

Anti-inflammatory and Immunomodulatory Properties: Like many other cycloartane triterpenoids, this compound is believed to have anti-inflammatory properties.[5][10] The broader class of cycloartane triterpenoids has been shown to modulate immune responses, which may contribute to their therapeutic potential.[4]

The potential mechanism of action for these biological activities is still under investigation but may involve the modulation of various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Caption: Putative Biological Effects of this compound.

Isolation and Purification

This compound is typically isolated from plant sources, particularly from species of the Euphorbia genus.[3] The general workflow for its isolation and purification involves several chromatographic steps.

Experimental Protocol: General Procedure for Isolation

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol or acetone.[3]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between hexane and a more polar solvent to remove non-polar constituents like fats and waxes.[3]

-

Column Chromatography: The resulting fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).[3]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase or normal-phase column, to yield pure this compound.[3]

Caption: General Workflow for Isolation and Purification.

Conclusion and Future Perspectives

This compound represents a fascinating member of the cycloartane triterpenoid family with a complex chemical structure and promising biological activities. Its unique architecture, characterized by the cyclopropane ring and specific stereochemistry, makes it a challenging and rewarding target for both natural product chemists and pharmacologists. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in various disease models, and develop efficient synthetic or semi-synthetic routes to access this and related compounds for preclinical and clinical evaluation. The continued investigation of this compound and other cycloartane triterpenoids holds significant promise for the discovery of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Escobedo, C., Lozada, M., Enriquez, R. G., & Reynolds, W. F. (2010). Mangifera indica: Crystal Structures of Two Cycloartane Type Triterpenoids Present in the Bark. ResearchGate. [Link]

-

Zhang, Q., Wei, W., Jin, X., & Li, J. (2024). Research progress of cycloartane triterpenoids and pharmacological activities. Archiv der Pharmazie, e2400923. [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction structures of compounds 1–3. [Link]

-

ChemBK. (2024). 9,19-Cyclolanost-25-ene-3,24-diol, (3β)-. [Link]

-

Ghanadian, M., Ayatollahi, A. M., Zarei, S. M., Aghaei, M., & Choudhary, M. I. (2014). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Brieflands. [Link]

-

ResearchGate. (n.d.). Recent advances in natural bioactive cycloartane triterpenoids. [Link]

-

PubMed. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. [Link]

-

CiteDrive. (n.d.). Research progress of cycloartane triterpenoids and pharmacological activities. [Link]

-

Wiley Online Library. (2024). Research progress of cycloartane triterpenoids and pharmacological activities. [Link]

-

ResearchGate. (n.d.). Sources of cycloartane-type triterpenoids (67-120). [Link]

-

ResearchGate. (n.d.). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. [Link]

-

PubChem. 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Cycloart-25-en-3-beta,24-diol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Lee, J. H., Kim, J. H., Lee, Y. J., Lee, H. S., & Kim, S. Y. (2021). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Natural Product Sciences, 27(4), 224-230. [Link]

-

SpectraBase. (n.d.). (24R)-CYCLOART-25-EN-3-BETA,24-DIOL - Optional[13C NMR]. [Link]

-

ResearchGate. (n.d.). A view of the molecular structure of compound 2 showing the atom-labeling scheme. [Link]

-

PubMed. (2012). Cycloartane-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum. [Link]

-

PubMed. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. [Link]

-

ACS Omega. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. [Link]

-

Chandra, H., Kumari, P., & Prasad, R. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Journal of Genetic Engineering and Biotechnology, 20(1), 46. [Link]

-

PubMed. (2009). Cycloartane triterpenoids from Kleinhovia hospita. [Link]

-

PubChem. Cycloart-23-ene-3beta,25-diol. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. citedrive.com [citedrive.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. This compound | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol | C30H50O2 | CID 146156297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cycloartane-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CAS:10388-48-4 | Manufacturer ChemFaces [chemfaces.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

"Cycloart-25-ene-3,24-diol" physical and chemical properties

An In-Depth Technical Guide to Cycloart-25-ene-3,24-diol for Researchers and Drug Development Professionals

Abstract

This compound is a naturally occurring cycloartane-type triterpenoid that has garnered interest within the scientific community for its potential pharmacological applications.[1] Isolated primarily from various species of the Euphorbia genus, this compound possesses a characteristic tetracyclic triterpenoid structure featuring a cyclopropane ring.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its natural sources, detailed isolation protocols, and a summary of its known biological activities. With demonstrated antiproliferative and potential anti-tumor properties, this molecule serves as a promising scaffold for further investigation in drug discovery and development.[2][3]

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a significant class of natural products characterized by a tetracyclic skeleton with a distinctive cyclopropane ring at C-9 and C-10.[2] These compounds are biosynthetic precursors to plant steroids and exhibit a wide array of biological activities.[4] this compound (CAS No: 10388-48-4) is a representative member of this class, featuring hydroxyl groups at the C-3 and C-24 positions and a double bond between C-25 and C-26.[1] These structural features, particularly the hydroxyl groups, enhance its solubility in polar organic solvents and are crucial for its biological interactions.[1] Its potential as an anti-inflammatory, immunomodulatory, and antiproliferative agent makes it a molecule of significant interest for therapeutic research.[5][6]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₀O₂ | [3][5][7] |

| Molecular Weight | 442.7 g/mol | [3][5][7] |

| CAS Number | 10388-48-4 | [3][5] |

| Appearance | White powder or crystalline solid | [3][5] |

| Melting Point | 200-203 °C | [5] |

| Boiling Point | 537.7 ± 23.0 °C (Predicted) | [5] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |

| Specific Rotation [α] | +48° (c=1 in CHCl₃) | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Conditions | 2-8°C, Protect from air and light | [3] |

Natural Occurrence and Isolation

This compound is predominantly isolated from plants of the Euphorbiaceae family. Documented sources include Euphorbia aellenii, Euphorbia turcomanica, Euphorbia macrostegia, and Euphorbia segetalis.[2][3][6] The isolation process is a multi-step procedure involving extraction and chromatography, designed to separate the target compound from a complex mixture of plant secondary metabolites.

The rationale for this workflow is systematic purification. Initial solvent extraction is a non-selective step to pull a wide range of organic-soluble compounds from the plant matrix. The subsequent defatting step with a non-polar solvent like hexane is critical to remove lipids and waxes, which can interfere with chromatographic separation. Column chromatography on silica gel then separates compounds based on polarity, with gradient elution allowing for the sequential recovery of fractions with increasing polarity. Finally, High-Performance Liquid Chromatography (HPLC) provides the high-resolution separation needed to achieve a pure compound suitable for spectroscopic analysis and biological assays.

Spectroscopic and Analytical Data

Structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

-

Infrared (IR) Spectroscopy : The IR spectrum is key for identifying functional groups. Characteristic absorption bands are observed at 3439 cm⁻¹ (O-H stretching of the hydroxyl groups), 3048 cm⁻¹ (C-H stretching of the cyclopropane ring), and at 1651 and 889 cm⁻¹ (indicative of an exocyclic C=C double bond).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum provides defining signals for the cycloartane skeleton. A pair of characteristic upfield doublets (e.g., at δH 0.33 and 0.55 ppm) confirms the presence of the cyclopropane ring protons.[2] Signals for carbinolic protons are typically observed around δH 3.30 (H-3) and δH 4.03 (H-24).[6] Olefinic protons of the terminal methylene group appear as broad singlets around δH 4.86 and 4.95 ppm.[6]

-

¹³C-NMR : The carbon spectrum shows 30 distinct resonances, consistent with the molecular formula.[2] Key signals include the oxymethine carbon at C-3 (δC ~78.9 ppm) and the olefinic carbons of the exocyclic double bond.[2]

-

-

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak confirms the molecular formula of C₃₀H₅₀O₂.[6] Specific fragmentation patterns, such as the loss of water or cleavage of the side chain, help confirm the positions of the hydroxyl groups and the overall structure.[6]

Biological Activities and Potential Therapeutic Applications

This compound and related cycloartanes have demonstrated a range of biological activities that suggest potential for therapeutic development.

-

Antiproliferative and Cytotoxic Activity : this compound has been shown to possess antiproliferative activity against human peripheral blood lymphocytes.[6] In studies using the MTT assay, it exhibited cytotoxicity against human breast cancer cell lines MDA-MB-468 and MCF-7, with reported LD₅₀ values of 102.3 μg/mL and 88.3 μg/mL, respectively.[2] While its potency is modest compared to other analogues, it establishes a baseline of activity for this scaffold.[6]

-

Anti-Tumor Promotion : The (24R)-stereoisomer of this compound has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a common screening method for identifying anti-tumor promoters.[1][3] This suggests a potential role in cancer chemoprevention.

-

Potential Anti-Inflammatory and Immunomodulatory Effects : As a class, cycloartanes isolated from Euphorbia species are known to possess anti-inflammatory and immunomodulatory properties.[6] Some related compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design.[4] Furthermore, cycloartanes have been reported to modulate cytokine release, promoting Th1 cytokines (IL-2, IFN-γ) while suppressing Th2 cytokines (IL-4), which could be beneficial in immune-related disorders.[2][6]

A plausible mechanism for the cytotoxic effects of this class of compounds involves the induction of apoptosis. A closely related compound, cycloart-24-ene-26-ol-3-one, has been shown to bind to Tumor Necrosis Factor Receptor 1 (TNF-R1), initiating a caspase-dependent apoptotic cascade.[8] This provides a validated pathway for further mechanistic investigation of this compound.

Experimental Protocols

The following are generalized protocols based on published methodologies for the isolation and evaluation of this compound.

Protocol 1: Isolation and Purification from Plant Material[4][6]

-

Extraction : Macerate 100 g of dried, powdered plant material (e.g., Euphorbia macrostegia) with 500 mL of a 2:1 dichloromethane:acetone solvent mixture at room temperature for 72 hours. Filter and concentrate the extract in vacuo.

-

Defatting : Resuspend the crude extract in methanol and perform liquid-liquid partitioning against hexane. Discard the hexane layer to remove non-polar lipids.

-

Silica Gel Chromatography : Adsorb the methanol-soluble extract onto a small amount of silica gel. Load this onto a larger silica gel column (e.g., 60 Å, 70-230 mesh). Elute the column with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).

-

Fraction Analysis : Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent. Combine fractions with similar TLC profiles.

-

HPLC Purification : Subject the fraction(s) containing the target compound to preparative or semi-preparative HPLC using a normal-phase column (e.g., Pack-Sil). Use an isocratic mobile phase of hexane:ethyl acetate (ratio determined by analytical HPLC scouting) to isolate the pure compound.

-

Verification : Confirm the purity and identity of the final product using NMR and MS analysis.

Protocol 2: MTT Cytotoxicity Assay[6]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 200 µg/mL. The final DMSO concentration in the wells should be <0.5%.

-

Incubation : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control. Incubate the plate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the LD₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a well-characterized natural triterpenoid with a promising, albeit modest, bioactivity profile. Its antiproliferative properties, combined with the potential for anti-inflammatory and anti-tumor promotion activities, establish it as a valuable lead compound. Future research should focus on the semi-synthesis of analogues to improve potency and selectivity. Elucidating its precise molecular targets and confirming its mechanism of action in various cancer models will be crucial for advancing this compound class toward clinical consideration.

References

-

Ghannadian, M., et al. (2022). Phytochemical Study of Euphorbia turcomanica Boiss. ResearchGate. Available at: [Link]

-

ChemBK. (2024). 9,19-Cyclolanost-25-ene-3,24-diol, (3β)-. ChemBK.com. Available at: [Link]

-

Ayatollahi, A. M., et al. (2012). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Brieflands. Available at: [Link]

-

Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities. PubMed. Available at: [Link]

-

Leong, C. O., et al. (2016). Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line. PLoS One. Available at: [Link]

-

PubChem. 9,19-Cyclolanost-25-en-3-ol, 24-methyl-, (3beta,24S)-. PubChem.ncbi.nlm.nih.gov. Available at: [Link]

-

PubChem. This compound. PubChem.ncbi.nlm.nih.gov. Available at: [Link]

Sources

- 1. CAS 10388-48-4: 9,19-Cyclolanost-25-ene-3,24-diol,(3b)- [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemfaces.com [chemfaces.com]

- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines [brieflands.com]

- 7. This compound | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Cycloart-25-ene-3,24-diol from Euphorbia Species

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Euphorbia represents a vast and chemically diverse group of plants, renowned for producing a plethora of bioactive secondary metabolites. Among these, the cycloartane triterpenoids are of significant interest due to their unique structural features and promising pharmacological activities. This technical guide provides an in-depth exploration of Cycloart-25-ene-3,24-diol, a notable cycloartane triterpenoid isolated from several Euphorbia species. We will detail its discovery, the chemotaxonomic significance, and a comprehensive, field-proven workflow for its extraction, isolation, and structural elucidation. This document is designed to equip researchers with the necessary technical knowledge and practical protocols to investigate this and similar compounds within the rich chemical landscape of the Euphorbiaceae family.

Introduction: The Significance of Euphorbia Triterpenoids

The genus Euphorbia, one of the largest genera of flowering plants, has a long history in traditional medicine for treating a wide range of ailments, from skin conditions to inflammatory diseases.[1][2] This therapeutic potential is largely attributed to its complex phytochemical profile, which includes diterpenoids, flavonoids, and a significant class of tetracyclic triterpenoids.[1][3] Within this class, cycloartanes are distinguished by a characteristic cyclopropane ring at C-9/C-19 and are considered key intermediates in the biosynthesis of phytosterols.[4]

This compound (C₃₀H₅₀O₂) is a specific cycloartane triterpenoid that has been identified in several Euphorbia species.[5][6] Its discovery has garnered attention due to its demonstrated biological activities, including anti-proliferative effects on human lymphocytes and cytotoxic activity against various cancer cell lines.[4][5] Such properties position it as a valuable lead compound for further investigation in drug discovery programs. This guide serves as a comprehensive manual, elucidating the scientific rationale and methodology behind its isolation and characterization.

Chemotaxonomic Context and Natural Occurrence

Cycloartane-type triterpenoids are considered important chemotaxonomic markers for the Euphorbia genus.[1][4] Their presence and structural variations can help in the classification of species and predict the potential for discovering novel bioactive compounds. This compound has been successfully isolated from various species, including:

While phytochemical studies of Euphorbia royleana have identified numerous other triterpenoids like euphol and cycloeucalenol, the presence of a diverse range of cycloartanes in the genus suggests it remains a potential, if unconfirmed, source.[3][8][9][10] The isolation of this compound from multiple species underscores its significance within the genus and provides researchers with several potential plant sources for investigation.

The Isolation and Purification Workflow: A Strategic Approach

The successful isolation of this compound from a complex plant matrix hinges on a multi-step process that leverages the compound's specific physicochemical properties, primarily its polarity. The overarching strategy is to systematically remove unwanted compounds and enrich the fraction containing the target molecule.

Step 1: Crude Extraction

Causality: The choice of solvent is critical and is dictated by the principle of "like dissolves like." Triterpenoids like this compound are moderately polar. Solvents such as dichloromethane, chloroform, or acetone are effective because they can solubilize these compounds while leaving behind highly polar (e.g., sugars, proteins) and highly non-polar (e.g., waxes) constituents.[5][6][11] Dichloromethane is often preferred for its volatility, which simplifies removal post-extraction.

Protocol: See Protocol A in the Methodologies section for a detailed procedure.

Step 2: Fractionation via Column Chromatography

Causality: Crude extracts are complex mixtures. Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[12][13] By gradually increasing the polarity of the mobile phase (a gradient of hexane to ethyl acetate), compounds are eluted in order of increasing polarity. Non-polar lipids and sterols elute first in high-hexane fractions, while the more polar triterpenoid diols like our target compound elute later as the ethyl acetate concentration increases.[5][6]

Self-Validation: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation. Fractions with similar TLC profiles are pooled, allowing for a validated decision-making process on which fractions to carry forward for further purification.

Protocol: See Protocol B in the Methodologies section.

Step 3: High-Resolution Purification by HPLC

Causality: While column chromatography provides significant enrichment, co-eluting compounds with similar polarities are often still present. High-Performance Liquid Chromatography (HPLC) offers much higher resolution due to the use of smaller stationary phase particles and high pressure.[12][14] A normal-phase column (e.g., Pack-Sil) with an isocratic or shallow gradient mobile phase (e.g., hexane:ethyl acetate) is typically used to perform the final separation, yielding the pure compound.[5][6]

Self-Validation: The purity of the final isolated compound is confirmed by analytical HPLC, which should show a single, sharp peak.

Protocol: See Protocol C in the Methodologies section.

Structural Elucidation: Confirming the Molecular Identity

Once a pure compound is isolated, its structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and formula. For this compound, the molecular ion peak corresponds to C₃₀H₅₀O₂ (M.W. ~442.7 g/mol ).[15][16][17] The fragmentation pattern is also diagnostic; key fragments at m/z 315 [C₂₂H₃₅O]⁺ and 297 [C₂₂H₃₃]⁺ confirm the presence of the monounsaturated side chain containing a hydroxyl group.[4][6]

-

Infrared (IR) Spectroscopy: Identifies functional groups. A broad absorption band around 3300-3400 cm⁻¹ is characteristic of the hydroxyl (-OH) groups present in the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete carbon-hydrogen framework.

-

¹H-NMR: Reveals signals characteristic of the cycloartane skeleton, including two upfield doublets for the cyclopropane ring protons. It also shows signals for the carbinolic protons attached to carbons bearing hydroxyl groups.[18]

-

¹³C-NMR and DEPT: Confirms the presence of 30 carbon atoms and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts of C-3 and C-24 confirm the positions of the hydroxyl groups.[5][6]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.

-

| Spectroscopic Data Summary for this compound | |

| Technique | Key Observations and Interpretations |

| Molecular Formula | C₃₀H₅₀O₂[15][16][17] |

| Molecular Weight | 442.7 g/mol [15][16][17] |

| Mass Spec. (EI-MS) | Key Fragments (m/z): 315, 297 (confirm side chain), 381, 355.[4][6] |

| ¹H-NMR | Characteristic upfield doublets for cyclopropane ring protons (C-19). Signals for carbinolic protons at C-3 and C-24.[18] |

| ¹³C-NMR | 30 distinct carbon signals. Downfield shifts for C-3 and C-24 indicate attachment to hydroxyl groups. Olefinic carbon signals for C-25 and C-26.[5][6] |

| IR Spectroscopy | Broad absorption band ~3300-3400 cm⁻¹ indicating -OH stretching.[4] |

Overview of Biological Activity

This compound is not merely a structural curiosity; it exhibits a range of biological activities that make it a compound of pharmacological interest. Published studies have demonstrated its potential in several areas:

-

Anticancer and Cytotoxic Effects: The compound has shown cytotoxic activity against human cancer cell lines, including MDA-MB468 and MCF-7.[5][6]

-

Anti-proliferative Activity: It has been shown to inhibit the proliferation of human peripheral blood lymphocytes in a dose-dependent manner.[4][5]

-

Anti-tumor Promotion: Studies have indicated it may act as an anti-tumor promoter by inhibiting the Epstein-Barr virus early antigen (EBV-EA).[19]

These activities, likely linked to the specific arrangement of its hydroxyl groups and side chain, provide a strong rationale for its continued study in drug development.

Detailed Methodologies and Protocols

Protocol A: Crude Extraction from Plant Material

-

Preparation: Air-dry the whole plant material (e.g., Euphorbia macrostegia) at room temperature in a well-ventilated area until brittle. Grind the dried material into a coarse powder.

-

Maceration: Submerge the powdered plant material (e.g., 500 g) in a suitable solvent like dichloromethane (e.g., 3 L) in a large glass container.

-

Extraction: Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude dichloromethane extract.

Protocol B: Fractionation by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel 60 (e.g., 200 g) in n-hexane and pour it into a glass chromatography column (e.g., 5 cm diameter). Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

-

Sample Loading: Dissolve the crude extract (e.g., 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (e.g., 20 g). Allow the solvent to evaporate completely. Carefully layer the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (EtOAc). A typical gradient might be:

-

100% Hexane (2 column volumes)

-

98:2 Hexane:EtOAc (4 column volumes)

-

95:5 Hexane:EtOAc (4 column volumes)

-

90:10 Hexane:EtOAc (4 column volumes)

-

Continue increasing EtOAc concentration by 5-10% increments.

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL) throughout the elution process.

-

TLC Analysis: Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Hexane:EtOAc 8:2). Visualize spots under UV light and/or by staining (e.g., with a 10% H₂SO₄ spray followed by heating).[13]

-

Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the R_f value of the target compound.

Protocol C: Final Purification by Semi-Preparative HPLC

-

System Preparation: Use a semi-preparative HPLC system equipped with a normal-phase column (e.g., Pack-Sil, 10 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase, for example, n-hexane:ethyl acetate in a ratio determined by prior analytical HPLC analysis to give good separation (e.g., 85:15).[5][6] Degas the mobile phase thoroughly.

-

Sample Preparation: Dissolve the enriched fraction from the column chromatography step in a minimal amount of the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Collection: Inject the sample onto the column and monitor the eluent with a UV detector. Collect the peak corresponding to the retention time of this compound.

-

Purity Confirmation: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity (>95%).

-

Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain the final isolated compound as a white solid.[15]

References

-

Berger, A., et al. (2004). Plant sterols: factors affecting their efficacy and safety as functional food ingredients. Lipids Health Dis., 3, 5. Available at: [Link]

-

Baniadam, S., et al. (2012). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Avicenna J Phytomed., 2(4), 183-9. Available at: [Link]

-

Ghannadian, M., et al. (2012). Cycloartanes from Euphorbia aellenii Rech. f. and their Antiproliferative Activity. Iranian Journal of Pharmaceutical Research, 11(2), 559-566. Available at: [Link]

-

Jazir, M., et al. (1965). Chemical Constituents of Euphorbia Royleana Boiss. Pakistan Journal of Scientific and Industrial Research, 8(2), 80-82. Available at: [Link]

-

Kemboi, D., et al. (2020). A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species. Molecules, 25(17), 4019. Available at: [Link]

-

Kikuchi, T., et al. (2007). Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Journal of Natural Products, 70(6), 918-22. Available at: [Link]

-

Kurek, J. (2013). Methods for the isolation and identification of triterpenes and sterols in medicinal plants. Postępy Fitoterapii. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol. PubChem Compound Database. Retrieved from [Link]

-

Nazir, N., et al. (2024). Pharmacological profiling and phytochemical analysis of fractionated extracts of Euphorbia royleana. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 52(1). Available at: [Link]

-

ResearchGate. (n.d.). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. Retrieved from [Link]

-

Root, M., et al. (2022). A Simplified HPLC-UV Method for the Analysis of Triterpenoid Acids from Heritage Apples (Malus domestica) from western North Carolina, USA. Bioactive Compounds in Health and Disease, 5(4), 84-92. Available at: [Link]

-

Sun, H., et al. (2025). Extraction of triterpenoids from Carya cathayensis Sarg. husks and enhancement of their antibacterial properties by loading into chitosan aerogels. Food Innovation and Advances, 4(1), 108-115. Available at: [Link]

-

Tran, D. T., et al. (2023). Isolation and identification of triterpenoid compounds from Couroupita guianensis Aubl. Can Tho University Journal of Science, 15(1), 91-97. Available at: [Link]

-

Wu, S., et al. (2020). New ingenane and ingol diterpenoids from Euphorbia royleana. Natural Product Research, 34(1), 1-7. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. Cycloartanes from Euphorbia aellenii Rech. f. and their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines [brieflands.com]

- 6. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemfaces.com [chemfaces.com]

- 8. pjsir.org [pjsir.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. New cycloartane-type ester triterpenes from Euphorbia pterococca and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. This compound | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol | C30H50O2 | CID 146156297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound | CAS:10388-48-4 | Manufacturer ChemFaces [chemfaces.com]

A Technical Guide to the Biological Activities of Cycloart-25-ene-3,24-diol from Triticum aestivum

Introduction: Unveiling a Bioactive Triterpenoid in Wheat

Triticum aestivum, commonly known as wheat, is a global staple food, primarily valued for its nutritional content. However, beyond its role in sustenance, wheat contains a diverse array of phytochemicals with potential therapeutic applications. Among these are triterpenoids, a large and structurally diverse class of natural products. This guide focuses on a specific cycloartane triterpenoid, Cycloart-25-ene-3,24-diol, and explores its significant biological activities. Cycloartane triterpenoids are a well-established class of compounds known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] While the direct isolation of this compound from Triticum aestivum is an area of ongoing research, the known presence of antioxidant compounds in wheat extracts suggests a rich source of bioactive molecules.[4][5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the known biological activities of this compound and related cycloartane triterpenoids. We will delve into the experimental evidence supporting its therapeutic potential and provide detailed protocols for its isolation and bioactivity assessment.

Part 1: The Pharmacological Profile of this compound

This compound, a naturally occurring triterpene[7], has demonstrated a range of biological and pharmacological activities that position it as a compound of interest for further investigation.[8] Its unique cycloalkane structure, featuring hydroxyl groups at the 3 and 24 positions, likely contributes to its bioactivity.[9]

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Several studies have highlighted the anti-inflammatory potential of cycloartane-type triterpenoids.[10][11] These compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain cycloartane glycosides from Astragalus species have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells.[12] This inhibition of NO, a key inflammatory molecule, suggests a direct modulatory effect on inflammatory pathways. Furthermore, some cycloartane triterpenoids have demonstrated a dose-dependent suppression of nuclear factor kappa B (NF-κB) activation, a critical transcription factor in the inflammatory response.[13]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Extracts from Triticum aestivum have been shown to possess significant antioxidant activity.[4][6][14][15] This activity is attributed to the presence of various phytochemicals, including phenolic compounds and flavonoids.[4] Wheatgrass, in particular, contains antioxidant enzymes like superoxide dismutase and cytochrome oxidase, which help in scavenging free radicals.[4][5] The antioxidant potential of Triticum aestivum extracts has been demonstrated through various in vitro and in vivo models, showcasing their ability to reduce lipid peroxidation and enhance the levels of antioxidant enzymes such as catalase and glutathione.[6][15] While direct studies on the antioxidant activity of isolated this compound are emerging, its triterpenoid nature suggests it likely contributes to the overall antioxidant capacity of wheat extracts.

Anti-Tumor and Cytotoxic Effects